
Valerianol
Descripción general
Descripción
Valerianol is a component found in the essential oil of the Valeriana officinalis plant, also known as valerian . It is a perennial flowering plant native to Europe and Asia . Valerianol has a molecular formula of C15H26O .
Synthesis Analysis
The synthesis of Valerianol involves the use of sesquiterpene synthase genes . A study identified seven cDNA clones encoding terpene synthases (TPSs) from the flower of Camellia hiemalis. The product generated in E. coli cells transformed with ChTps1, one of the TPS genes, was identified as Valerianol, indicating that the ChTps1 gene codes for Valerianol synthase .Aplicaciones Científicas De Investigación
Modulation of Neuronal Activity
Valerianol, derived from Valeriana officinalis (valerian), has been studied for its impact on neuronal activity. A study found that extracts of valerian macerated with different alcohols affect postsynaptic potentials in cortical neurons, suggesting a potential for modulating brain activity (Sichardt et al., 2007).
Anxiolytic and Antidepressant Effects
Research has shown that valerian extracts exhibit anxiolytic and antidepressant effects. A study demonstrated that specific valerian extracts, such as phytofin Valerian 368, show pronounced anxiolytic effects and potential antidepressant activity, without sedative or myorelaxant properties (Hattesohl et al., 2008).
Influence on Sleep Quality
The efficacy of valerian as a sleep aid has been extensively studied, with varying results. Some studies suggest that valerian might not significantly improve sleep quality in either healthy individuals or those with sleep disturbances (Taibi et al., 2007). Another study noted that while valerian has a long history of use for promoting sleep, the evidence supporting its effectiveness remains inconclusive (Stevinson & Ernst, 2000).
Anxiety Reduction
Valerianol and its derivatives have been investigated for their anxiolytic activity. One study indicated that valerian root extracts and valerenic acid, a major constituent, showed significant reduction in anxious behavior in rats, suggesting potential for anxiety reduction (Murphy et al., 2010).
Developmental Toxicity Screening
A study on the developmental toxicity of valerian indicated no adverse effects on fertility or fetal development in rats, contributing to our understanding of valerian's safety profile (Yao et al., 2007).
Interaction with GABAA Receptors
Valerian and its constituents, like valerenic acid, have been shown to interact with GABAA receptors. This interaction is a potential mechanism through which valerian exerts its anxiolytic and sedative effects (Khom et al., 2007).
Enhancement of Valerianol Synthesis
Research has explored the enzymatic synthesis of valerianol, a sesquiterpenoid found in valerian. This study highlights the potential of using metabolic engineering and next-generation sequencing to enhance the production of bioactive compounds in medicinal plants (Pyle et al., 2012).
Effects on Brain Connectivity
A clinical trial investigated the impact of valerian extract on functional brain connectivity using EEG. It was found that valerian root extract alters resting-state connectivity in relation to anxiety, demonstrating its potential impact on brain function (Roh et al., 2019).
Direcciones Futuras
The future directions of Valerianol research could involve further exploration of its synthesis, mechanism of action, and potential applications. For instance, a study on Valeriana officinalis used systems biology to identify key genes that contribute to the synthesis of major secondary metabolites, including Valerianol . Such research could pave the way for engineering genome-scale pathways and systems metabolic engineering to increase the production of bioactive compounds by plants .
Propiedades
IUPAC Name |
2-[(2R,8R,8aS)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-11-6-5-7-12-8-9-13(14(2,3)16)10-15(11,12)4/h7,11,13,16H,5-6,8-10H2,1-4H3/t11-,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQWIFDHBNGIVPO-KYOSRNDESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(CC(CC2)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC=C2[C@]1(C[C@@H](CC2)C(C)(C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317373 | |
| Record name | (+)-Valerianol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Valerianol | |
CAS RN |
20489-45-6 | |
| Record name | (+)-Valerianol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20489-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (+)-Valerianol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



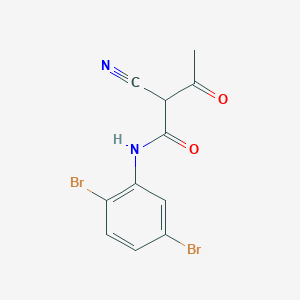
![[(R)-2-(2,3-Difluoro-phenyl)-1-methyl-1-(7-ureido-heptylcarbamoyl)-ethyl]-carbamic acid (S)-2-methyl-1-phenyl-propyl ester](/img/structure/B1241402.png)
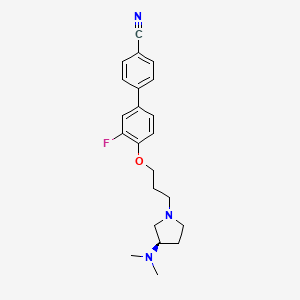
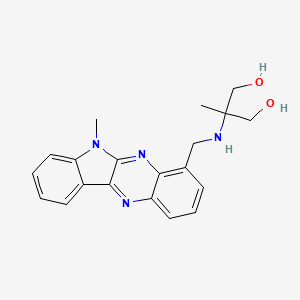
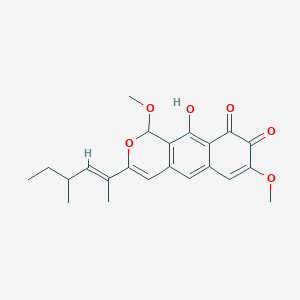
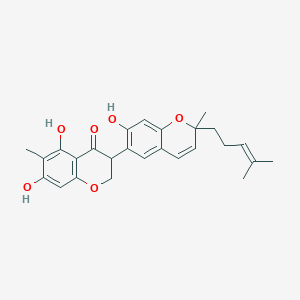
![2-[(4-nitrobenzyl)sulfanyl]-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B1241411.png)
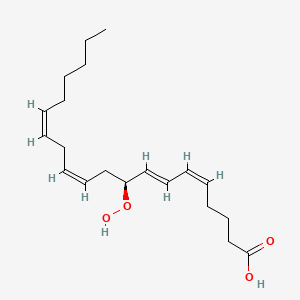
![(Z)-7-[(1R,2R,3R,4S)-3-[(E)-C-Methyl-N-(phenylcarbamothioylamino)carbonimidoyl]-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid](/img/structure/B1241415.png)
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-[(R)-carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241416.png)

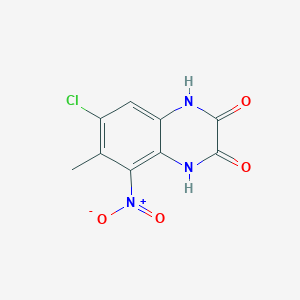
![[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2,3-dihydroxypropanoate](/img/structure/B1241421.png)
